(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate

Catalog No.
S657914
CAS No.
396726-03-7
M.F
C5H9O8P2-3
M. Wt
259.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate

CAS Number

396726-03-7

Product Name

(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate

IUPAC Name

[(4-hydroxy-3-methylbut-2-enoxy)-oxidophosphoryl] phosphate

Molecular Formula

C5H9O8P2-3

Molecular Weight

259.07 g/mol

InChI

InChI=1S/C5H12O8P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9)/p-3

InChI Key

MDSIZRKJVDMQOQ-UHFFFAOYSA-K

SMILES

CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])CO

Synonyms

(E)-1-hydroxy-2-methyl-but-2-enyl 4-diphosphate, (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate, 1-hydroxy-2-methyl-but-2-enyl 4-diphosphate, 1-hydroxy-2-methylbut-2-enyl 4-diphosphate, 4-hydroxy-3-methyl-2-butenyl diphosphate, 4-hydroxydimethylallyl diphosphate, HDMAPP cpd, HMBPP cpd

Canonical SMILES

CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])CO

(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate is a significant intermediate in the non-mevalonate pathway of isoprenoid biosynthesis, also known as the MEP pathway. This compound is crucial for the production of isopentenyl pyrophosphate and dimethylallyl pyrophosphate, which are essential building blocks for various isoprenoids, including terpenes and sterols. The compound's structure consists of a butenyl group attached to a pyrophosphate moiety, characterized by its specific stereochemistry at the double bond .

The primary reactions involving (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate include:

  • Conversion to Isopentenyl Pyrophosphate and Dimethylallyl Pyrophosphate: Catalyzed by the enzyme HMB-PP reductase (LytB/IspH), (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate is reduced to yield isopentenyl pyrophosphate and dimethylallyl pyrophosphate .
  • Synthesis from 2-C-Methyl-D-Erythritol 2,4-Cyclodiphosphate: The enzyme HMB-PP synthase (GcpE/IspG) catalyzes the conversion of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate into (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate .

(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate exhibits significant biological activity, particularly as a potent activator of human Vγ9/Vδ2 T cells. It acts as a phosphoantigen with an extraordinary bioactivity of approximately 0.1 nM, making it vastly more potent than other natural compounds such as isopentenyl pyrophosphate . Its role in immune response highlights its importance in both microbial physiology and potential therapeutic applications.

The synthesis of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate can be achieved through:

  • Enzymatic Synthesis: Utilizing specific enzymes like GcpE/IspG for the conversion from 2-C-methyl-D-erythritol 2,4-cyclodiphosphate.
  • Chemical Synthesis: Various synthetic routes have been explored in laboratories to produce this compound, often involving phosphitylation steps to introduce the pyrophosphate group effectively .

The applications of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate span several fields:

  • Pharmaceuticals: Due to its role as an activator for Vγ9/Vδ2 T cells, it has potential in immunotherapy and vaccine development.
  • Biotechnology: As a key intermediate in isoprenoid biosynthesis, it can be utilized in metabolic engineering to produce valuable isoprenoids.
  • Research: It serves as an important tool in studying the MEP pathway and its implications in various organisms, including pathogenic bacteria and malaria parasites .

Research has demonstrated that (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate interacts specifically with the B30.2 domain of BTN3A1, which is crucial for activating Vγ9/Vδ2 T cells. This interaction underscores its unique role as a phosphoantigen and highlights its potential in modulating immune responses .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural or functional similarities with (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate. Below are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Isopentenyl PyrophosphateContains an isoprene unitPrecursor to sterols and terpenes
Dimethylallyl PyrophosphateSimilar backbone with different substituentsKey intermediate in various biosynthetic pathways
2-C-Methyl-D-Erythritol 2,4-CyclodiphosphatePrecursor in MEP pathwayDirectly converted into (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate
Geranylgeranyl PyrophosphateLonger carbon chainInvolved in protein prenylation

(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate stands out due to its unique role as a phosphoantigen and its exceptional potency compared to similar compounds, making it a focal point for further research into its applications in immunology and biotechnology .

HMBPP was first characterized as an intermediate in the MEP pathway, an alternative route for isoprenoid biosynthesis distinct from the mevalonate pathway. The discovery of the MEP pathway in the 1990s, through isotopic labeling studies in Escherichia coli and plants, revealed HMBPP’s role in converting 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Its identification as a microbial metabolite coincided with the recognition of its immunological properties, particularly its ability to activate γδ T cells at concentrations as low as 0.1 nM.

Nomenclature and Chemical Classification

HMBPP is systematically named [(4-hydroxy-3-methylbut-2-enoxy)-oxidophosphoryl] phosphate (Table 1). It belongs to the class of organophosphates and is classified as a trans-configured enol ether pyrophosphate.

Table 1: Nomenclature and Chemical Properties of HMBPP

PropertyDescription
IUPAC Name[(4-hydroxy-3-methylbut-2-enoxy)-oxidophosphoryl] phosphate
SynonymsHMBPP, HDMAPP, (E)-1-hydroxy-2-methyl-but-2-enyl 4-diphosphate
Molecular FormulaC₅H₉O₈P₂³⁻
Molecular Weight259.07 g/mol (deprotonated form)
SMILES NotationCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])CO
Key Functional GroupsPyrophosphate, allylic alcohol, conjugated double bond

Data derived from PubChem, ChemSpider, and crystallographic studies.

Significance in Isoprenoid Biosynthesis Research

The MEP pathway, which produces HMBPP, is absent in humans but critical for pathogens like Mycobacterium tuberculosis and Plasmodium falciparum. This pathway’s enzymes (e.g., IspG and IspH) are validated drug targets due to their essentiality in microbial isoprenoid production. HMBPP’s dual role—as a metabolic intermediate and immune activator—has driven interdisciplinary research spanning biochemistry, immunology, and medicinal chemistry.

Historical Progress in HMBPP Research

  • 1990s: Elucidation of the MEP pathway and HMBPP’s role in IPP/DMAPP synthesis.
  • 2000s: Structural characterization of IspG and IspH, revealing iron-sulfur cluster-dependent mechanisms.
  • 2010s: Identification of HMBPP as the most potent known activator of Vγ9/Vδ2 T cells, with implications for cancer and infectious disease immunotherapy.
  • 2020s: Mechanistic insights into HMBPP’s interaction with butyrophilin 3A1 (BTN3A1), defining its role in immune recognition.

Isoprenoid biosynthesis represents one of the most fundamental and ancient metabolic processes, generating the largest class of natural products with over 55,000 known compounds [1]. These diverse molecules serve essential roles in cellular membrane structure, protein modification, photosynthesis, and signaling across all domains of life. The universal precursors for all isoprenoids are two five-carbon building blocks: isopentenyl pyrophosphate and its allylic isomer dimethylallyl pyrophosphate [2].

Two distinct metabolic pathways have evolved to produce these isoprenoid precursors. The mevalonate pathway, historically considered the sole route for isoprenoid biosynthesis, predominates in eukaryotes and archaea [3]. This pathway utilizes acetyl-coenzyme A as its starting material and proceeds through mevalonate as a key intermediate. In contrast, the methylerythritol phosphate pathway, discovered more recently, operates in most bacteria and the plastids of photosynthetic organisms [4] [2]. This alternative route employs pyruvate and glyceraldehyde 3-phosphate as initial substrates, representing a metabolically distinct approach to isoprenoid precursor synthesis.

The evolutionary distribution of these pathways reflects their ancient origins and specialized cellular functions. The mevalonate pathway appears to be ancestral to archaebacteria and was subsequently inherited by eukaryotes through endosymbiotic processes [5]. The methylerythritol phosphate pathway, conversely, represents the predominant bacterial route and was acquired by plastid-bearing eukaryotes through the cyanobacterial ancestor of plastids [5]. This compartmentalized arrangement in plants allows for specialized production of different isoprenoid classes: cytoplasmic sterols and triterpenes via the mevalonate pathway, and plastidial monoterpenes, carotenoids, and chlorophyll side chains via the methylerythritol phosphate pathway [2].

Methylerythritol Phosphate Pathway Architecture and Regulation

The methylerythritol phosphate pathway comprises seven sequential enzymatic steps that convert pyruvate and glyceraldehyde 3-phosphate into isopentenyl pyrophosphate and dimethylallyl pyrophosphate [6]. The pathway architecture reflects a carefully orchestrated series of chemical transformations, each catalyzed by specific enzymes with distinct regulatory properties and metabolic control characteristics.

The initial step involves thiamine diphosphate-dependent 1-deoxy-D-xylulose 5-phosphate synthase, which catalyzes the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate [6]. This enzyme exhibits the highest flux control coefficient within the pathway, with studies demonstrating a value of 0.65, indicating that a 1% increase in enzyme activity results in a 0.65% increase in pathway flux [7]. The enzyme operates at substrate concentrations well below its Michaelis constant for glyceraldehyde 3-phosphate (226 μM), allowing for high sensitivity to substrate availability and reserve flux capacity [7].

The second step, catalyzed by 1-deoxy-D-xylulose 5-phosphate reductoisomerase, represents the first committed step in the pathway [6]. This nicotinamide adenine dinucleotide phosphate-dependent enzyme converts 1-deoxy-D-xylulose 5-phosphate to 2-C-methyl-D-erythritol 4-phosphate through a complex reduction-isomerization mechanism. The enzyme demonstrates significant regulatory importance, with overexpression studies in various organisms showing enhanced accumulation of downstream isoprenoid products [8].

Subsequent enzymatic steps involve 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase, 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase, and 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase [6]. These enzymes catalyze the sequential activation and cyclization of the growing isoprenoid precursor, with each step showing moderate flux control coefficients and operating under substrate-limited conditions [7].

The pathway architecture culminates with two oxygen-sensitive iron-sulfur cluster enzymes that execute the final transformations. This unique biochemical arrangement distinguishes the methylerythritol phosphate pathway from other primary metabolic routes and provides specific regulatory nodes that respond to cellular oxidative stress conditions [9].

Formation of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate from 2-C-methyl-D-erythritol 2,4-cyclodiphosphate

The penultimate step of the methylerythritol phosphate pathway involves the conversion of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate to (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate, catalyzed by the iron-sulfur cluster enzyme 4-hydroxy-3-methylbut-2-enyl diphosphate synthase [10]. This transformation represents a critical regulatory point in isoprenoid biosynthesis, as the enzyme exhibits oxygen sensitivity and serves as a bottleneck under certain metabolic conditions [7].

The enzymatic mechanism involves the reductive ring-opening of the cyclic diphosphate substrate through a complex organometallic process [11]. The enzyme contains a [4Fe-4S] cluster that directly participates in substrate binding and electron transfer. Structural studies reveal that 2-C-methyl-D-erythritol 2,4-cyclodiphosphate binds within the active site TIM-barrel funnel, inducing a 60° rotation of the iron-sulfur cluster-containing domain [12]. The substrate coordinates to the apical iron of the cluster through its C3 oxygen atom, establishing the proper geometry for subsequent reductive transformations [12].

The proposed catalytic mechanism begins with coordination of the substrate oxygen to the oxidized [4Fe-4S]²⁺ cluster, forming an alkoxide complex [11]. This initial binding event is facilitated by the highly conserved glutamate residue 232, which likely assists in substrate positioning and proton transfer [11]. The reversible opening of the cyclic diphosphate ring generates a carbocation intermediate, as demonstrated by isotope exchange experiments using ¹³C₂,¹⁸O-labeled substrate [13].

Electron transfer from the iron-sulfur cluster to the substrate initiates the reductive deoxygenation process. Current mechanistic models propose formation of a ferraoxetane intermediate, analogous to those observed in other iron-sulfur cluster enzymes [11]. This organometallic species undergoes further reduction and protonation to yield the final product (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate while regenerating the oxidized enzyme [11].

Metabolic control analysis reveals that this enzymatic step becomes flux-limiting under conditions of high pathway activity [7]. When substrate 2-C-methyl-D-erythritol 2,4-cyclodiphosphate accumulates to high concentrations, the enzyme approaches substrate saturation, leading to decreased responsiveness to further increases in upstream flux [7]. This regulatory behavior results in substantial accumulation of the cyclic substrate, which can reach concentrations of up to 50 mM under stress conditions [13]. The accumulated 2-C-methyl-D-erythritol 2,4-cyclodiphosphate serves dual functions as both a metabolic intermediate and a stress-responsive signaling molecule [9].

Conversion to Isopentenyl Pyrophosphate and Dimethylallyl Pyrophosphate

The terminal step of the methylerythritol phosphate pathway involves the reductive dehydroxylation of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate to produce isopentenyl pyrophosphate and dimethylallyl pyrophosphate, catalyzed by 4-hydroxy-3-methylbut-2-enyl diphosphate reductase [10]. This enzyme, also designated IspH or LytB, represents the final committed step in bacterial and plastidial isoprenoid precursor biosynthesis.

The enzyme architecture consists of a monomeric protein containing a [4Fe-4S] cluster essential for catalytic activity [14]. Unlike typical electron transport proteins, this iron-sulfur cluster directly participates in substrate binding and reduction. The active enzyme form contains a [4Fe-4S]²⁺ cluster in the oxidized state, which undergoes one-electron reduction during the catalytic cycle [14].

The proposed catalytic mechanism involves multiple discrete steps coordinated through the iron-sulfur cluster [14]. Initial substrate binding occurs through coordination of the C4 hydroxyl group of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate to the apical iron atom of the cluster, forming a stable alkoxide complex with an iron-oxygen bond distance of 2.0 Å [15]. This substrate-enzyme complex positions the alkenyl carbons adjacent to the cluster at distances of 2.8-3.0 Å, facilitating subsequent electron transfer processes [16].

The reductive mechanism proceeds through formation of an organometallic intermediate designated as the FeS_A species, which can be trapped and characterized by electron paramagnetic resonance spectroscopy [14]. This paramagnetic intermediate exhibits distinctive spectroscopic properties indicating direct coordination between the substrate and the iron-sulfur cluster. Electron nuclear double resonance studies using deuterium-labeled substrate confirm that the C4 carbon remains adjacent to the cluster coordination site throughout the reaction [14].

The elimination of the hydroxyl group as water generates an allylic intermediate that remains coordinated to the iron cluster [14]. Two competing pathways from this intermediate lead to the formation of the two product isomers. The branching between these pathways determines the final product ratio, which typically favors isopentenyl pyrophosphate over dimethylallyl pyrophosphate in a ratio of approximately 4-6:1 [17].

Sequential protonation events complete the catalytic cycle, releasing the products and regenerating the oxidized enzyme. The enzyme requires external electron donors such as ferredoxin, flavodoxin, or artificial reductants like dithionite to sustain catalytic turnover [18]. The oxygen-sensitive nature of the iron-sulfur cluster necessitates anaerobic conditions for optimal enzyme activity.

Product Ratio Determination and Control

The formation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate from (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate occurs through a branched catalytic mechanism that generates both isomers simultaneously [14]. The relative proportions of these products represent a critical control point in isoprenoid biosynthesis, as the ratio influences downstream metabolic flux distribution and the types of isoprenoid compounds ultimately produced.

The product ratio determination occurs during the final protonation steps of the catalytic mechanism [14]. Following formation of the allylic organometallic intermediate, two distinct protonation pathways compete to generate the alternative products. Protonation at the C1 position yields isopentenyl pyrophosphate, while protonation at the C3 position produces dimethylallyl pyrophosphate. The relative rates of these competing reactions determine the observed product ratio.

Extensive kinetic studies across multiple bacterial species demonstrate that the isopentenyl pyrophosphate to dimethylallyl pyrophosphate ratio typically ranges from 4:1 to 6:1 [17]. This consistent bias toward isopentenyl pyrophosphate formation reflects the inherent kinetic preferences of the enzymatic mechanism rather than thermodynamic considerations. The specific ratio observed can vary depending on reaction conditions, enzyme source, and the presence of allosteric effectors.

Structural determinants of product ratio control have been investigated through mutagenesis studies targeting conserved active site residues [14]. The glutamate residue at position 126 appears particularly important for ratio determination, with mutations at this position altering both the absolute catalytic activity and the relative product distribution. This residue likely influences the positioning and protonation of the organometallic intermediate, thereby affecting the branching between alternative product formation pathways.

The cellular product ratio has significant metabolic implications for downstream isoprenoid biosynthesis. Isopentenyl pyrophosphate serves as the universal building block for chain elongation reactions, while dimethylallyl pyrophosphate functions as the allylic acceptor for prenyl transferase reactions. The relative availability of these precursors influences the efficiency of downstream enzymatic steps and the overall capacity for different classes of isoprenoid production.

Some organisms have evolved supplementary mechanisms to modulate the effective isopentenyl pyrophosphate to dimethylallyl pyrophosphate ratio through the action of isopentenyl diphosphate isomerase [7]. This enzyme catalyzes the reversible interconversion between the two isomers, providing additional regulatory flexibility to optimize precursor ratios for specific metabolic demands. However, in organisms relying solely on the methylerythritol phosphate pathway, the inherent product ratio of the terminal enzyme represents a fundamental constraint on isoprenoid precursor availability.

Comparative Analysis with Mevalonate Pathway

The methylerythritol phosphate and mevalonate pathways represent evolutionarily distinct solutions to the fundamental challenge of isoprenoid precursor biosynthesis [5]. These alternative routes differ substantially in their biochemical mechanisms, regulatory properties, and metabolic integration, reflecting their independent evolutionary origins and specialized cellular functions.

The substrate utilization patterns distinguish the two pathways at the most fundamental level. The methylerythritol phosphate pathway employs pyruvate and glyceraldehyde 3-phosphate as starting materials, directly linking isoprenoid biosynthesis to central carbon metabolism through glycolysis [19]. This connection provides tight metabolic integration and allows isoprenoid production to respond directly to cellular energy status and carbon availability. In contrast, the mevalonate pathway utilizes acetyl-coenzyme A as its sole carbon source, requiring three molecules to construct the five-carbon isoprenoid unit [20]. This arrangement provides greater metabolic flexibility but requires more complex regulation to coordinate with other acetyl-coenzyme A-consuming processes.

The enzymatic complexity and cofactor requirements reveal additional distinctions between the pathways. The methylerythritol phosphate pathway comprises seven enzymatic steps requiring cytidine triphosphate, adenosine triphosphate, and nicotinamide adenine dinucleotide phosphate as cofactors [6]. The unique iron-sulfur cluster enzymes in the final steps confer oxygen sensitivity and provide specialized regulatory properties not found in other primary metabolic pathways [9]. The mevalonate pathway typically involves six to seven enzymatic steps, depending on the specific variant, with simpler cofactor requirements limited to adenosine triphosphate and nicotinamide adenine dinucleotide phosphate [20].

Regulatory complexity differs markedly between the pathways, reflecting their distinct evolutionary histories and cellular roles. The mevalonate pathway exhibits extensive feedback regulation through multiple mechanisms, including transcriptional control, post-translational modification, and allosteric inhibition [21]. The rate-limiting enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase serves as a primary regulatory target, responding to sterol levels, hormonal signals, and nutritional status [21]. The methylerythritol phosphate pathway demonstrates more moderate regulatory complexity, with primary control exerted through the rate-limiting 1-deoxy-D-xylulose 5-phosphate synthase and the oxygen-sensitive terminal enzymes [7].

The cellular compartmentalization patterns in photosynthetic organisms illustrate the specialized functions of each pathway. The mevalonate pathway operates in the cytoplasm and endoplasmic reticulum, producing precursors for sterols, dolichols, and protein prenylation [22]. The methylerythritol phosphate pathway functions exclusively in plastids, generating precursors for photosynthetic pigments, prenyl quinones, and monoterpene defense compounds [22]. This spatial separation prevents metabolic interference and allows independent optimization of each pathway for its specific cellular roles.

The evolutionary distribution of the pathways reflects their ancient origins and subsequent horizontal transfer events. The mevalonate pathway predominates in archaea and eukaryotes, supporting the hypothesis that this route represents the ancestral eukaryotic mechanism inherited from archaeal endosymbionts [5]. The methylerythritol phosphate pathway shows broad distribution among bacteria and was acquired by plastid-bearing eukaryotes through the cyanobacterial ancestor of chloroplasts [5]. Some organisms, including certain bacteria and all photosynthetic eukaryotes, maintain both pathways, indicating their complementary rather than redundant functions.

Metabolic Flux and Regulation

Metabolic flux control in the methylerythritol phosphate pathway exhibits distinct characteristics that reflect the pathway's biochemical architecture and regulatory constraints [7]. Quantitative analysis using metabolic control theory reveals a hierarchical organization of enzymatic control, with specific steps exerting disproportionate influence over overall pathway flux and metabolite accumulation patterns.

The primary flux control point resides at the initial enzymatic step catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase [7]. This enzyme demonstrates a flux control coefficient of 0.65, indicating that small changes in enzyme activity produce proportionally large effects on pathway flux [7]. The high control coefficient reflects the enzyme's operation under substrate-limited conditions, with measured substrate concentrations well below the Michaelis constant values for both pyruvate and glyceraldehyde 3-phosphate [7]. This kinetic arrangement provides the pathway with substantial reserve flux capacity and high sensitivity to substrate availability.

The distribution of flux control among downstream enzymes follows a distinct pattern related to their kinetic properties and regulatory mechanisms [7]. The intermediate steps catalyzed by 1-deoxy-D-xylulose 5-phosphate reductoisomerase, 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase, 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase, and 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase exhibit low individual flux control coefficients [7]. These enzymes operate efficiently under physiological conditions, allowing metabolic flux to be primarily determined by the rate-limiting initial step.

The terminal enzymatic steps present unique regulatory challenges due to their oxygen-sensitive iron-sulfur clusters [7]. Under normal metabolic conditions, these enzymes maintain adequate activity to support pathway flux. However, when pathway flux increases substantially through overexpression of upstream enzymes, the terminal steps become rate-limiting [7]. This shift in flux control manifests as accumulation of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate, which exhibits a concentration control coefficient of 2.6 under high-flux conditions [7].

The concentration control analysis reveals differential effects of the rate-limiting enzyme on various pathway intermediates [7]. Early intermediates including 1-deoxy-D-xylulose 5-phosphate, 2-C-methyl-D-erythritol 4-phosphate, and 4-diphosphocytidyl-2-C-methyl-D-erythritol show linear dependence on 1-deoxy-D-xylulose 5-phosphate synthase expression levels, with concentration control coefficients approaching unity [7]. In contrast, the final products isopentenyl pyrophosphate and dimethylallyl pyrophosphate demonstrate saturating behavior with lower control coefficients of approximately 0.35 [7].

Metabolite efflux represents an important regulatory mechanism that prevents excessive accumulation of pathway intermediates [7]. When flux through the pathway exceeds the capacity of downstream conversion steps, accumulated intermediates are exported from the cell rather than continuing through the biosynthetic route [7]. This efflux mechanism serves as a metabolic safety valve, preventing potentially toxic accumulation of highly phosphorylated intermediates while maintaining cellular homeostasis.

The regulation of pathway flux responds to multiple environmental and physiological signals [9]. Oxidative stress conditions directly impact the oxygen-sensitive terminal enzymes, leading to their inactivation and subsequent accumulation of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate [9]. This accumulated intermediate functions as a retrograde signaling molecule, communicating plastidial stress status to the nucleus and triggering appropriate cellular responses [9]. The dual role of pathway intermediates as both metabolic substrates and signaling molecules represents a sophisticated regulatory mechanism linking isoprenoid biosynthesis to cellular stress responses.

XLogP3

-2.6

Wikipedia

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate

Dates

Last modified: 04-14-2024

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